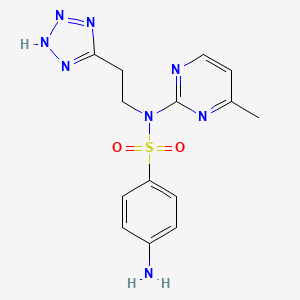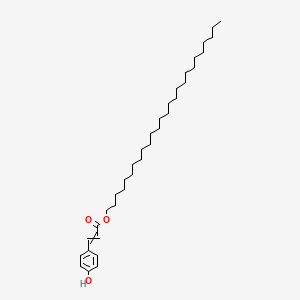
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is an organic compound that belongs to the class of esters It is derived from 2-propenoic acid and 4-hydroxyphenyl, with a hexacosyl group attached to the ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with hexacosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学研究应用
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an additive in cosmetics and personal care products.
作用机制
The mechanism of action of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active 3-(4-hydroxyphenyl)-2-propenoic acid, which can then interact with various biological pathways.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)-2-propenoic acid methyl ester: Similar structure but with a methyl group instead of a hexacosyl group.
3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Contains an additional methoxy group on the phenyl ring.
p-Coumaric acid: The parent compound without the ester group.
Uniqueness
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is unique due to the presence of the long hexacosyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in drug delivery and material science.
属性
CAS 编号 |
71660-26-9 |
|---|---|
分子式 |
C35H60O3 |
分子量 |
528.8 g/mol |
IUPAC 名称 |
hexacosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32-38-35(37)31-28-33-26-29-34(36)30-27-33/h26-31,36H,2-25,32H2,1H3 |
InChI 键 |
SZCAUZSZQPVKQY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


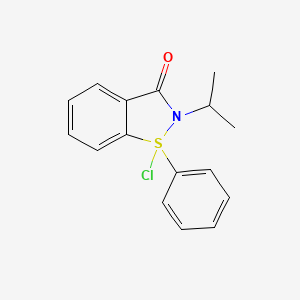
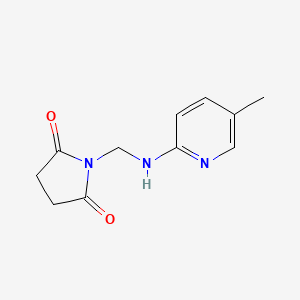
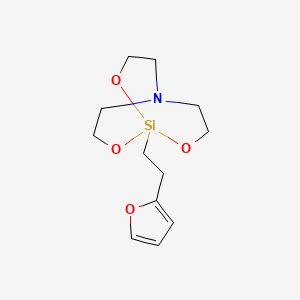
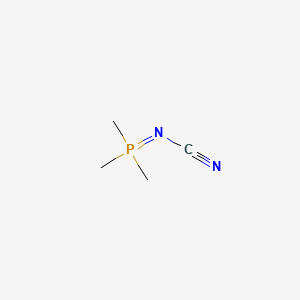
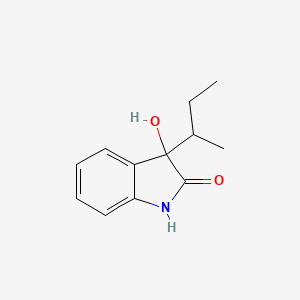
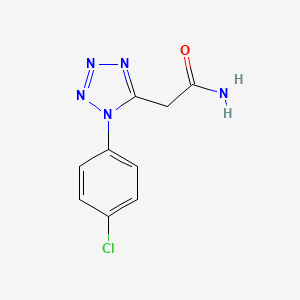
![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
